![molecular formula C21H27N3O4S B3619154 2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide](/img/structure/B3619154.png)
2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide
Overview
Description
2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide, also known as DMSO-APB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide is complex and not fully understood. It is believed to act as a positive allosteric modulator of GABA receptors, enhancing the inhibitory effects of GABA on neuronal activity. Additionally, this compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that it can reduce pain sensitivity and improve motor function in animal models of neuropathic pain. Additionally, this compound has been shown to have neuroprotective effects, reducing neuronal damage in models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have a range of biological effects, making it a versatile tool for studying various physiological processes. However, there are also limitations to its use. This compound has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate its mechanism of action and efficacy in different types of cancer. Additionally, this compound has shown promise as a potential treatment for neuropathic pain, and further studies are needed to investigate its safety and efficacy in humans. Finally, this compound has been shown to have neuroprotective effects, and further studies are needed to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Scientific Research Applications
2-{[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-isopropylbenzamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been investigated for its ability to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been studied for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects.
properties
IUPAC Name |
2-[[2-(2,3-dimethyl-N-methylsulfonylanilino)acetyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-14(2)22-21(26)17-10-6-7-11-18(17)23-20(25)13-24(29(5,27)28)19-12-8-9-15(3)16(19)4/h6-12,14H,13H2,1-5H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUOZUFUWARLKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)C)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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